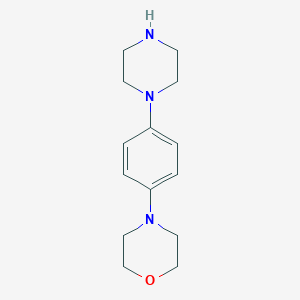

4-(4-Piperazin-1-ylphenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-piperazin-1-ylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-3-14(17-9-11-18-12-10-17)4-2-13(1)16-7-5-15-6-8-16/h1-4,15H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRTDTVSRLPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438968 | |

| Record name | 4-(4-piperazin-1-ylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156605-79-7 | |

| Record name | 4-(4-piperazin-1-ylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(piperazin-1-yl)phenyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Piperazin-1-ylphenyl)morpholine: Technical Profile & Synthesis Guide

This comprehensive technical guide details the properties, synthesis, and applications of 4-(4-Piperazin-1-ylphenyl)morpholine , a "privileged scaffold" in medicinal chemistry.

Technical Note on CAS Registry Number: While the user provided CAS 156605-79-7 , multiple chemical databases associate this specific registry number with 4-(1-Piperazinyl)benzyl alcohol . The compound described by the name This compound (also known as 1-(4-Morpholinophenyl)piperazine) is a distinct chemical entity. To ensure scientific integrity, this guide focuses on the chemical structure named (Morpholine-Phenyl-Piperazine), which is a critical bi-heterocyclic building block, while noting the CAS discrepancy for researchers performing database queries.

Abstract

This compound (C₁₄H₂₁N₃O) is a bi-heterocyclic compound featuring a central phenyl ring substituted with a morpholine ring at the para position relative to a piperazine moiety.[1] This structural motif serves as a versatile pharmacophore in drug discovery, particularly in the development of antifungal agents (azole analogues), tyrosine kinase inhibitors, and psychotropic drugs. This guide provides a rigorous analysis of its physicochemical properties, industrial synthesis routes, and quality control protocols.

Physicochemical Identity

| Property | Data |

| Chemical Name | This compound |

| Synonyms | 1-(4-Morpholinophenyl)piperazine; 1-(4-Morpholin-4-ylphenyl)piperazine |

| Molecular Formula | C₁₄H₂₁N₃O |

| Molecular Weight | 247.34 g/mol |

| CAS Number (Verified) | Ambiguous in public databases; often confused with 156605-79-7 (Benzyl alcohol deriv.) |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 158–162 °C (Typical for similar aryl-piperazines) |

| Solubility | Soluble in DMSO, DMF, Dichloromethane, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | Basic N (Piperazine): ~9.1; Aniline N (Morpholine): ~2.5 |

| LogP | ~1.2 (Predicted) |

Synthetic Pathways

The synthesis of this compound requires the construction of two C-N bonds on a benzene core. The most robust industrial method utilizes Buchwald-Hartwig Amination due to its high yield and selectivity compared to nucleophilic aromatic substitution (SₙAr), which is difficult with electron-rich morpholine substituents.

Route A: Palladium-Catalyzed Coupling (Preferred)

This route couples 4-morpholinoaryl halides with piperazine.

-

Step 1: Formation of 4-(4-Bromophenyl)morpholine

-

Reagents: 1,4-Dibromobenzene, Morpholine, Pd₂(dba)₃, BINAP, NaOtBu.

-

Mechanism: Mono-amination of the dibromide. Statistical control is required to prevent double substitution.

-

-

Step 2: Introduction of Piperazine

-

Reagents: 4-(4-Bromophenyl)morpholine, Piperazine (excess), Pd(OAc)₂, XPhos, Cs₂CO₃, Toluene/Dioxane.

-

Conditions: 100°C, 12-24h under Inert Atmosphere (N₂/Ar).

-

Route B: Nucleophilic Aromatic Substitution (Traditional)

This route is less efficient due to the electron-donating nature of the first amine, which deactivates the ring for the second SₙAr attack.

-

Precursor: 1-Fluoro-4-nitrobenzene.

-

Step 1: Reaction with Morpholine (SₙAr)

4-Nitrophenylmorpholine. -

Step 2: Reduction (H₂/Pd-C or Fe/HCl)

4-Morpholinoaniline. -

Step 3: Cyclization with Bis(2-chloroethyl)amine hydrochloride (must be handled with extreme caution due to vesicant properties of the mustard gas analog).

Synthesis Workflow Diagram

Caption: Figure 1. Convergent synthesis via Pd-catalyzed Buchwald-Hartwig amination, avoiding hazardous cyclization reagents.

Applications in Drug Development

This scaffold is a "privileged structure," meaning it is capable of binding to multiple diverse receptors with high affinity.

-

Antifungal Agents (Azoles):

-

Analogous to the "linker" region in Itraconazole and Posaconazole . The piperazine nitrogen serves as a nucleophile to attach the "tail" (e.g., triazolone side chains), while the morpholine ring improves oral bioavailability and solubility compared to a simple phenyl group.

-

-

Kinase Inhibitors:

-

The morpholine oxygen can act as a hydrogen bond acceptor in the ATP-binding pocket of tyrosine kinases. The rigid phenyl-piperazine rod positions the inhibitor deep within the hydrophobic cleft.

-

-

CNS Active Agents:

-

Phenyl-piperazine derivatives are classic serotonin (5-HT) receptor ligands. The addition of a morpholine group modulates the lipophilicity (LogP), potentially reducing blood-brain barrier penetration if peripheral restriction is desired, or fine-tuning receptor subtype selectivity.

-

Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized compound, the following multi-modal analysis is required.

A. HPLC Method (Purity Profiling)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[2]

-

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).

-

Acceptance Criteria: >98.0% Area under curve (AUC).

B. NMR Spectroscopy (Structural Confirmation)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 6.80–6.90 (m, 4H): Symmetric para-substituted aromatic protons.

-

δ 3.70 (t, 4H): Morpholine -CH₂-O- protons (deshielded by oxygen).

-

δ 2.95–3.05 (m, 4H): Morpholine -CH₂-N- protons.

-

δ 2.80–2.90 (m, 8H): Piperazine protons (may appear as two sets of triplets if N-H is not exchanging rapidly).

-

δ 2.0–3.5 (broad s, 1H): Piperazine N-H (variable shift).

-

Analytical Workflow Diagram

Caption: Figure 2. Purification and Quality Control workflow ensuring pharmaceutical-grade purity.

Safety and Handling (MSDS Summary)

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (0.11 mm minimum thickness).

-

Safety goggles with side shields.

-

Fume hood usage is mandatory during synthesis, especially when handling palladium catalysts or halogenated solvents.

-

-

Storage:

-

Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine (piperazine NH) is susceptible to oxidation or carbamate formation with atmospheric CO₂ over time.[6]

-

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Piperazine Derivatives." PubChem.

-

Fisher Scientific. (2023). "Safety Data Sheet: Phenyl-piperazine derivatives."

Sources

- 1. 4-(4-PIPERAZIN-1-YL-PHENYL)-MORPHOLINE | 156605-79-7 [amp.chemicalbook.com]

- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(1-Piperazinylcarbonyl)morpholine | C9H17N3O2 | CID 700139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

The Strategic Role of the N-Arylpiperazine Moiety in Designing Next-Generation Azole Antifungals

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, has created an urgent need for novel antifungal agents.[1][2] Azole antifungals, the cornerstone of antifungal therapy, function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4] However, their efficacy is increasingly compromised by resistance. This guide explores the pivotal role of the N-arylpiperazine moiety, a privileged scaffold in medicinal chemistry, in the rational design of new, potent, and potentially resistance-breaking azole derivatives.[5] We will dissect its contribution to the synthesis, mechanism of action, and structure-activity relationships of these promising hybrid compounds, providing field-proven insights and detailed experimental frameworks for their evaluation.

The Synthetic Imperative: Crafting Piperazine-Azole Hybrids

The development of novel antifungal agents is contingent on robust and flexible synthetic strategies. The piperazine-azole hybrids are typically constructed through a multi-step process that allows for diverse functionalization, which is key to optimizing biological activity.

Causality in Synthesis: The chosen synthetic route is designed for modularity. It begins with a substituted acetophenone, which forms the core to which the essential triazole and the variable N-arylpiperazine moieties are attached. The conversion of the carbonyl group to an epoxide is a critical step, creating a reactive electrophile. This epoxide is then susceptible to nucleophilic attack by the secondary amine of the N-arylpiperazine under mild basic conditions. This specific sequence ensures the regioselective formation of the desired tertiary alcohol scaffold, which is a common feature in many potent azole antifungals.[6]

Experimental Protocol: Synthesis of Alkylated Piperazine-Azole Hybrids[6]

This protocol describes a general two-step synthesis starting from a fluorinated acetophenone derivative.

Step 1: Epoxide Formation

-

Dissolve 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (1.0 eq) in anhydrous DMSO.

-

Add trimethylsulfoxonium iodide (1.2 eq) to the solution.

-

Slowly add powdered sodium hydroxide (1.2 eq) while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.

-

Upon completion, pour the mixture into ice water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxirane intermediate. This intermediate is often used in the next step without further purification.

Step 2: Piperazine Coupling

-

Dissolve the crude oxirane intermediate from Step 1 in methanol.

-

Add the desired substituted N-arylpiperazine (1.1 eq) to the solution.

-

Add potassium carbonate (1.5 eq) as a mild base.

-

Reflux the mixture for 8-12 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the solvent in vacuo.

-

Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final piperazine-azole hybrid.

-

Characterize the final product using ¹H-NMR, LC-MS, and FT-IR for structural confirmation.[7]

Workflow for Piperazine-Azole Hybrid Synthesis

Caption: Dual mechanism targeting both ergosterol and virulence pathways.

Structure-Activity Relationships (SAR): Tuning for Potency and Specificity

Systematic modification of the N-arylpiperazine moiety and associated linkers has yielded critical insights into the structure-activity relationships (SAR) governing antifungal potency.

-

Aryl Substituents: The nature and position of substituents on the aryl ring are paramount.

-

Halogens: Fluorine-containing groups (e.g., -F, -CF₃) often enhance activity, likely by modulating the molecule's electronic and lipophilic properties to improve target engagement. [8] * Positional Isomerism: Docking models suggest the CYP51 active site is sterically constrained. Consequently, substituents at the 3- (meta) and 4- (para) positions of the aryl ring tend to produce more active compounds than those at the 2- (ortho) position, which can cause steric clashes. [8] * Alkoxy Groups: 3-alkoxy derivatives have shown superior activity against certain mycobacterial strains compared to their 2- or 4-alkoxy isomers, indicating that subtle electronic and conformational changes can have a significant impact. [8]

-

-

Alkyl Chains: The addition of linear alkyl chains to the piperazine ring can dramatically influence antifungal activity. Studies have shown that activity is dependent on the length of the chain, with compounds bearing C12-C14 chains exhibiting potent, broad-spectrum effects against various Candida and Aspergillus strains. [6]

-

The Azole Head: While this guide focuses on the piperazine tail, the choice of the azole headgroup (e.g., triazole vs. imidazole) is also crucial. Triazoles generally offer higher specificity for fungal CYP51 over human cytochrome P450 enzymes, leading to a better safety profile. [4][9]

Quantitative SAR Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes representative MIC data for novel piperazine-azole derivatives against various fungal pathogens, illustrating the impact of structural modifications.

| Compound ID | Key Structural Feature | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. krusei | MIC (µg/mL) vs. A. fumigatus | Reference |

| 6b | N-(4-chlorobenzyl)piperazine | 0.125 | 0.063 | Not Reported | [10] |

| 10a | 4-(4-isopropylbenzyl)piperazine | 0.125 | 0.5 | Not Reported | [11] |

| 26 | N-C14 Alkyl Chain | 0.78 | 0.39 | 1.56 | [6] |

| Fluconazole | (Reference Drug) | 0.25 - 4 | >64 (Resistant) | Not Active | [6][10] |

| Voriconazole | (Reference Drug) | 0.03 - 0.5 | 0.125 - 1 | 0.25 - 1 | [6] |

Key SAR Principles Diagram

Sources

- 1. Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Antifungal Agents with Azole Moieties [mdpi.com]

- 4. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New potent antifungal triazole alcohols containing N-benzylpiperazine carbodithioate moiety: Synthesis, in vitro evaluation and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Morpholine-Substituted Phenylpiperazines in Oncology: A Technical Review of Hybrid Pharmacophores

The following technical guide provides an in-depth review of morpholine-substituted phenylpiperazines in oncology, designed for researchers and drug development professionals.

Executive Summary

The development of small-molecule anticancer agents often faces the "solubility-potency paradox," where increasing lipophilicity to enhance membrane permeability and target binding affinity inadvertently reduces aqueous solubility. Morpholine-substituted phenylpiperazines represent a strategic structural class designed to resolve this conflict.

This scaffold combines the phenylpiperazine moiety—a privileged structure known for its affinity to GPCRs and DNA intercalation capabilities—with a morpholine ring. The morpholine substituent serves as a critical solubility enhancer and hydrogen-bond acceptor, often targeting the hinge region of kinases (e.g., VEGFR-2, EGFR, PI3K). This guide analyzes the Structure-Activity Relationship (SAR), synthetic pathways, and mechanistic validation of these hybrid pharmacophores in modern oncology.

Chemical Architecture & SAR Analysis

The efficacy of this class stems from the synergistic interplay between its three core components.

The Pharmacophore Triad

-

The Phenylpiperazine Core: Provides a rigid hydrophobic scaffold that facilitates π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pockets of kinases or between DNA base pairs.

-

The Morpholine Wing: A saturated N,O-heterocycle that improves metabolic stability and water solubility. In kinase inhibitors, the morpholine oxygen often acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

-

The Linker/Substituent (R-Group): The distal nitrogen of the piperazine is typically derivatized (acylated, sulfonated, or alkylated) to tune selectivity for specific cancer cell lines.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Pharmacophore dissection of morpholine-substituted phenylpiperazines highlighting the functional role of each moiety in oncological efficacy.

Mechanisms of Action[1][2]

Research indicates these compounds function as multi-target agents . While early iterations targeted GPCRs, recent derivatives have been optimized for kinase inhibition and DNA interaction.

Primary Targets

-

VEGFR-2 Inhibition: The morpholine oxygen mimics the interaction of ATP's adenine ring, forming hydrogen bonds with Cys919 in the VEGFR-2 hinge region. This suppresses angiogenesis in colorectal and breast cancer models [1].

-

EGFR & PI3K Modulation: Similar to Gefitinib, the morpholine moiety enhances binding affinity to the ATP-binding pocket of EGFR, blocking downstream signaling (Ras/MAPK/Akt) essential for proliferation [2].

-

Topoisomerase II Inhibition: Phenylpiperazine derivatives of 1,2-benzothiazine have shown capability to stabilize the DNA-Topo II cleavable complex, leading to double-strand breaks and apoptosis [3].

Pathway Inhibition Diagram

Figure 2: Dual mechanism of action showing kinase inhibition (cytoplasmic) and Topoisomerase II interference (nuclear).

Experimental Framework

To ensure scientific integrity, the following protocols are standardized based on recent literature. These workflows validate the synthesis and biological activity of the scaffold.[1]

Synthetic Protocol: The "Linker-Grow" Strategy

This modular approach allows for the rapid generation of derivative libraries.

Step-by-Step Methodology:

-

Nucleophilic Substitution (Precursor Synthesis):

-

Reactant: 1-chloro-4-nitrobenzene (1.0 eq).

-

Reagent: Morpholine (1.2 eq), K₂CO₃ (2.0 eq) in DMF.

-

Condition: Reflux at 120°C for 6–8h.

-

Product: 1-morpholino-4-nitrobenzene.

-

-

Reduction:

-

Method: Hydrogenation using 10% Pd/C in MeOH/EtOAc (1:1) under H₂ atmosphere (40 psi) for 4h.

-

Product: 4-morpholinoaniline.[2]

-

-

Piperazine Cyclization (The Critical Step):

-

React 4-morpholinoaniline with bis(2-chloroethyl)amine hydrochloride in refluxing n-butanol for 24h.

-

Purification: Column chromatography (CHCl₃:MeOH).

-

Yield: Typically 60–75%.

-

-

Derivatization (Library Generation):

-

Acylation of the distal piperazine nitrogen using various benzoyl chlorides or sulfonyl chlorides to introduce the "R-Group" (See Figure 1).

-

Biological Evaluation: Validated Assays

A. Cytotoxicity Screening (MTT Assay)

-

Objective: Determine IC₅₀ values against cancer lines (e.g., MCF-7, A549) vs. normal fibroblasts (WI-38).

-

Protocol:

-

Seed cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.

-

Treat with graded concentrations of the compound (0.1–100 µM) for 48h.

-

Add MTT reagent (5 mg/mL in PBS); incubate 4h at 37°C.

-

Dissolve formazan crystals in DMSO (150 µL).

-

Measure absorbance at 570 nm.

-

-

Data Output: Plot dose-response curves to calculate IC₅₀.

B. Cell Cycle Analysis (Flow Cytometry)

-

Objective: Confirm G1/S or G2/M phase arrest.

-

Protocol:

-

Treat cells with IC₅₀ concentration for 24h.

-

Fix cells in 70% ice-cold ethanol overnight.

-

Stain with Propidium Iodide (PI) (50 µg/mL) and RNase A.

-

Analyze DNA content using a flow cytometer (e.g., BD FACSCalibur).

-

Quantitative Data Summary

The table below summarizes the potency of key morpholine-phenylpiperazine derivatives reported in recent literature.

| Compound ID | Core Scaffold | Target Mechanism | IC₅₀ (MCF-7 Breast) | IC₅₀ (A549 Lung) | Reference |

| AK-3 | Quinazoline-Morpholine | G1 Arrest / Apoptosis | 6.44 ± 0.29 µM | 10.38 ± 0.27 µM | [4] |

| 5h | Benzimidazole-Oxadiazole | VEGFR-2 Inhibition | 3.10 ± 0.98 µM | N/A | [1] |

| BS230 | 1,2-Benzothiazine | Topoisomerase II | < 1.0 µM | N/A | [3] |

| Comp 9 | Cyanoacrylamide | Tubulin/Apoptosis | 20.0 ± 1.6 µM | 36.4 ± 4.4 µM | [5] |

Note: Lower IC₅₀ indicates higher potency. "N/A" denotes data not available in the specific study.

References

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Source: PubMed Central (PMC). URL:[Link]

-

Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Source: MDPI Molecules. URL:[Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Source: MDPI International Journal of Molecular Sciences. URL:[Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines. Source: Royal Society of Chemistry / NIH. URL:[Link]

-

Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents. Source: ACS Omega. URL:[Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines. Source: ACS Omega. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Piperazin-1-ylphenyl)morpholine via Buchwald-Hartwig Amination

Introduction

The 4-(4-piperazin-1-ylphenyl)morpholine scaffold represents a significant structural motif in medicinal chemistry and drug discovery. The inherent properties of the piperazine and morpholine rings, such as their ability to improve aqueous solubility and metabolic stability, make this compound and its derivatives attractive candidates for the development of novel therapeutics. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2][3] This application note provides a comprehensive guide for the synthesis of this compound utilizing a sequential, two-step Buchwald-Hartwig amination strategy. This approach allows for the controlled and efficient construction of the target molecule, making it amenable to both small-scale synthesis and larger-scale production.

Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step sequence, as illustrated below. The initial step involves a mono-amination of a 1,4-dihalobenzene with piperazine to form the key intermediate, 1-(4-bromophenyl)piperazine. This is followed by a second Buchwald-Hartwig amination coupling this intermediate with morpholine to yield the final product.

Caption: Proposed two-step synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 1-(4-Bromophenyl)piperazine

This protocol details the mono-arylation of piperazine with 1-bromo-4-iodobenzene. The higher reactivity of the C-I bond compared to the C-Br bond in the Buchwald-Hartwig amination allows for the selective formation of the mono-substituted product.[4]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1-Bromo-4-iodobenzene | 98% | Commercially Available |

| Piperazine | 99% | Commercially Available |

| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available |

| Xantphos | 98% | Commercially Available |

| Sodium tert-butoxide (NaOt-Bu) | 97% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Saturated brine solution | Prepared in-house | |

| Anhydrous sodium sulfate | Commercially Available | |

| Silica gel | 230-400 mesh | Commercially Available |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol). The flask is evacuated and backfilled with argon three times.

-

Addition of Reactants: Under an argon atmosphere, add 1-bromo-4-iodobenzene (1.0 mmol) and piperazine (1.2 mmol) to the flask, followed by the addition of anhydrous toluene (5 mL).

-

Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with saturated brine solution (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-bromophenyl)piperazine as a solid.

Part 2: Synthesis of this compound

This protocol describes the final coupling step between 1-(4-bromophenyl)piperazine and morpholine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1-(4-Bromophenyl)piperazine | As synthesized in Part 1 | |

| Morpholine | 99% | Commercially Available |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Commercially Available |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 98% | Commercially Available |

| Sodium tert-butoxide (NaOt-Bu) | 97% | Commercially Available |

| Dioxane | Anhydrous | Commercially Available |

| Diethyl ether | ACS Grade | Commercially Available |

| Saturated brine solution | Prepared in-house | |

| Anhydrous magnesium sulfate | Commercially Available | |

| Silica gel | 230-400 mesh | Commercially Available |

Procedure:

-

Reaction Setup: In a glovebox or under an argon atmosphere, a Schlenk flask is charged with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

-

Addition of Reactants: 1-(4-Bromophenyl)piperazine (1.0 mmol) and morpholine (1.2 mmol) are added to the flask, followed by the addition of anhydrous dioxane (5 mL).

-

Reaction: The flask is sealed and the mixture is heated to 100 °C with vigorous stirring for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (2 x 15 mL) and saturated brine solution (15 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The resulting crude material is purified by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., dichloromethane/methanol gradient) to yield this compound.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Ligand Exchange and Deprotonation: The amine coordinates to the Pd(II) center, and in the presence of a base, is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of a palladium precursor (Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos or XPhos) is crucial for promoting the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.[1] These ligands stabilize the palladium center and facilitate the desired bond formation.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.

Characterization Data

Expected Characterization for this compound:

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₄H₂₁N₃O |

| Molecular Weight | 247.34 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | Estimated δ (ppm): 6.8-7.2 (m, 4H, Ar-H), 3.8-3.9 (t, 4H, morpholine -OCH₂), 3.1-3.3 (m, 8H, piperazine -NCH₂), 2.9-3.1 (t, 4H, morpholine -NCH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | Estimated δ (ppm): 140-150 (Ar-C), 115-125 (Ar-CH), 65-70 (morpholine -OCH₂), 45-55 (piperazine -NCH₂), 40-50 (morpholine -NCH₂) |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₄H₂₂N₃O⁺: 248.1757; found: 248.17xx |

Note: The provided NMR data are estimations based on structurally similar compounds and should be confirmed by experimental analysis.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |

| Insufficiently strong base | Use a freshly opened bottle of sodium tert-butoxide. | |

| Formation of side products | Reaction temperature too high | Optimize the reaction temperature, starting with a lower temperature and gradually increasing. |

| Incorrect stoichiometry | Carefully control the stoichiometry of the reactants, particularly the amine. | |

| Difficulty in purification | Co-elution of starting materials or byproducts | Employ a different solvent system for column chromatography or consider recrystallization. |

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

A general and convenient synthesis of N-aryl piperazines - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

- Method for synthesis of chiral n-arylpiperazines - Google Patents. (n.d.).

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). Retrieved February 13, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (n.d.). Retrieved February 13, 2026, from [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

Explorative study of the sequential Buchwald-Hartwig amination/Pd-catalyzed carbonylative cyclization leading to DBDAPs. a - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis and spectral properties of new piperazine derivatives and a structural study. (n.d.). Retrieved February 13, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 13, 2026, from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved February 13, 2026, from [Link]

-

(PDF) Synthesis 4-Piperoilmorpholine from Piperine - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

-

N-(4-Morpholinophenyl)-7-(4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)benzofuran-2-carboxamide - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

-

4-[(4-Phenyl-1-piperazinyl)carbonyl]morpholine - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved February 13, 2026, from [Link]

-

methanone - Optional[13C NMR]. (n.d.). Retrieved February 13, 2026, from [Link]

-

(PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (n.d.). Retrieved February 13, 2026, from [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

-

Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. (n.d.). Retrieved February 13, 2026, from [Link]

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved February 13, 2026, from [Link]

-

Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PMC - PubMed Central. (n.d.). Retrieved February 13, 2026, from [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Optimization of Reaction Conditions for the N-Arylation of Piperazine: An Application and Protocol Guide

Introduction: The Central Role of N-Aryl Piperazines in Modern Drug Discovery

The N-aryl piperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1] This structural unit is integral to numerous FDA-approved drugs targeting a spectrum of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[2] The unique physicochemical properties of the piperazine ring, such as its ability to improve aqueous solubility and its capacity to act as a versatile scaffold for introducing diverse substituents, make it a highly valuable component in drug design.[3]

The synthesis of N-aryl piperazines is predominantly achieved through transition metal-catalyzed cross-coupling reactions, most notably the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4] The optimization of these reactions is critical for achieving high yields, minimizing impurities, and ensuring the economic viability of synthetic routes in both academic research and industrial drug development. This guide provides a comprehensive overview of the key parameters influencing the N-arylation of piperazine, detailed experimental protocols, and troubleshooting strategies to empower researchers in this vital area of synthetic chemistry.

Core Principles of N-Arylation: A Comparative Overview

The two primary catalytic systems for N-arylation of piperazine, the Buchwald-Hartwig amination and the Ullmann condensation, operate via distinct mechanisms and present different advantages and challenges.

The Buchwald-Hartwig Amination is a powerful and versatile method for C-N bond formation, utilizing a palladium catalyst.[5] It is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation. The reaction's success is highly dependent on the careful selection of a phosphine ligand, which plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[2]

The Ullmann Condensation , a classical method for C-N bond formation, employs a copper catalyst.[6] While traditionally requiring harsh reaction conditions such as high temperatures, modern advancements have introduced ligand-accelerated protocols that allow for milder conditions.[7] The Ullmann reaction is often a more cost-effective alternative to palladium-catalyzed methods, a significant consideration for large-scale synthesis.[8]

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O) |

| Ligands | Bulky, electron-rich phosphines | Diamines, amino acids (e.g., L-proline) |

| Temperature | Typically 80-120 °C | Traditionally >150 °C, modern protocols 100-160 °C |

| Substrate Scope | Very broad, including aryl chlorides | Traditionally aryl iodides and bromides |

| Functional Group Tolerance | Generally high | Can be more limited in traditional protocols |

| Key Advantage | High reactivity and broad scope | Cost-effectiveness of the catalyst |

Key Parameters for Optimization: A Mechanistic Perspective

The successful N-arylation of piperazine hinges on the interplay of several critical reaction parameters. Understanding the role of each component is essential for rational reaction design and optimization.

The Catalyst System: Palladium vs. Copper

The choice between a palladium or copper catalyst is the primary decision point. Palladium catalysts, often used as pre-catalysts for ease of handling, are generally more reactive, especially for less reactive aryl chlorides.[9] Copper catalysts, while less expensive, may require higher temperatures and are often more sensitive to the choice of ligand and solvent.[7]

The Ligand: The Key to Reactivity and Selectivity

In Buchwald-Hartwig amination , the ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond.[5] The choice of ligand can significantly impact reaction rates and yields. For instance, RuPhos has been shown to be highly effective for the arylation of piperazines with challenging aryl chlorides.[9]

For the Ullmann condensation , ligands such as L-proline and 1,10-phenanthroline have been instrumental in modernizing the reaction by enabling lower reaction temperatures and improving yields.[7] These ligands chelate to the copper center, increasing its solubility and reactivity.

The Base: Deprotonation and Catalyst Regeneration

The base plays a dual role in these reactions: it deprotonates the piperazine nitrogen to form the active nucleophile and facilitates the regeneration of the active catalyst.

-

Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base in Buchwald-Hartwig reactions, often leading to high reaction rates.[10] However, its high basicity can be incompatible with sensitive functional groups.

-

Weaker Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are milder alternatives that offer better functional group tolerance, though they may require higher reaction temperatures or longer reaction times.[7]

The Solvent: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and catalytic species at the reaction temperature. Anhydrous and deoxygenated solvents are crucial for reproducibility, as water and oxygen can deactivate the catalyst.[11]

-

Aprotic Polar Solvents: Toluene, dioxane, and DMF are commonly used solvents. Toluene is often favored in Buchwald-Hartwig reactions, while higher-boiling solvents like DMF or DMSO are frequently employed in Ullmann condensations.[7][11]

Temperature and Reaction Time

These parameters are highly dependent on the specific substrates and catalytic system. Reaction progress should be monitored by techniques such as TLC or LC-MS to determine the optimal reaction time and avoid the formation of byproducts from prolonged heating.

Experimental Workflows and Protocols

Workflow for Reaction Optimization

A systematic approach to optimizing the N-arylation of piperazine is crucial for achieving the desired outcome efficiently.

Caption: A logical workflow for the optimization of N-arylation of piperazine.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

This protocol provides a general method for the mono-N-arylation of piperazine using a Boc protecting group to prevent di-arylation.

Materials:

-

Aryl halide (1.0 equiv)

-

N-Boc-piperazine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., RuPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu, 1.4-2.0 equiv)

-

Anhydrous toluene

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, base, palladium catalyst, and phosphine ligand.[12]

-

Seal the flask with a septum and evacuate and backfill with an inert gas three times.[12]

-

Add anhydrous toluene via syringe.[12]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[12]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[12]

Protocol 2: General Procedure for Ullmann N-Arylation of Piperazine

This protocol describes a modern, ligand-assisted Ullmann condensation.

Materials:

-

Piperazine (2.0 equiv)

-

Aryl halide (typically iodide or bromide, 1.0 equiv)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Ligand (e.g., L-proline, 10-20 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous DMSO or DMF

-

Sealed reaction vessel

Procedure:

-

To a sealed reaction vessel, add piperazine, the aryl halide, CuI, the ligand, and the base.[7]

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-160 °C) with vigorous stirring.[7]

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[7]

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycles and Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

In the Buchwald-Hartwig cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide.[5] The resulting Pd(II) complex coordinates with the piperazine, which is then deprotonated by the base to form a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[5]

Caption: A proposed catalytic cycle for the Ullmann condensation.

The mechanism of the Ullmann condensation is more debated, but a commonly proposed cycle involves the formation of a copper(I)-amido species.[13] This intermediate then undergoes oxidative addition with the aryl halide to form a Cu(III) complex, which subsequently undergoes reductive elimination to yield the N-aryl piperazine and regenerate the active copper(I) catalyst.[13]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive catalyst- Inappropriate ligand/base/solvent combination- Insufficient temperature | - Use a fresh batch of catalyst and ensure inert atmosphere.- Screen a matrix of ligands, bases, and solvents.- Incrementally increase the reaction temperature. |

| Di-arylation of Piperazine | - High reactivity of mono-arylated product- Excess aryl halide | - Use a protecting group (e.g., Boc) on one nitrogen.- Use a stoichiometric excess of piperazine. |

| Hydrodehalogenation of Aryl Halide | - Competing side reaction, especially with primary amines and some ligands. | - Change the ligand to one less prone to β-hydride elimination.- Optimize the base and temperature. |

| Incomplete Conversion | - Catalyst deactivation- Insufficient reaction time | - Increase catalyst loading.- Extend the reaction time, monitoring by TLC/LC-MS. |

Safety Considerations

-

Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[1][5] For larger-scale reactions, the rate of addition of reagents should be controlled, and adequate cooling should be available.

-

Pyrophoric Reagents: While not always used, some strong bases like tert-butyllithium are pyrophoric and require careful handling under an inert atmosphere.[14][15]

-

Catalyst Handling: Palladium and copper catalysts, especially in powdered form, should be handled in a well-ventilated fume hood to avoid inhalation.

-

Waste Disposal: Heavy metal waste from these reactions should be disposed of according to institutional and local regulations.[16] Specific protocols for quenching and disposing of palladium and copper waste should be followed.[17]

Conclusion

The N-arylation of piperazine is a fundamental transformation in modern organic synthesis, with wide-ranging applications in drug discovery and development. A thorough understanding of the underlying principles of the Buchwald-Hartwig amination and Ullmann condensation, coupled with a systematic approach to reaction optimization, is key to success. By carefully considering the choice of catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse array of N-aryl piperazine derivatives, paving the way for the discovery of new and improved therapeutics.

References

- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).

- BenchChem. (2025).

- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

- BenchChem. (2025).

- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26).

- Buchwald–Hartwig amin

- BenchChem. (n.d.). troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.

- Mishra, V. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15.

- Ullmann Reaction. (n.d.). BYJU'S.

- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275.

- Federsel, H.-J., & Brough, P. A. (2010). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 6, 10.

- BenchChem. (2025).

- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272-5275.

- Konda, V., Rydfjord, J., Sävmarker, J., & Larhed, M. (2021). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Organic Process Research & Development, 25(4), 896-903.

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

- Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (n.d.). Royal Society of Chemistry.

- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C

- Le, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). Royal Society of Chemistry.

- Safety considerations of copper nanoparticles as food and feed additives. (n.d.).

- Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. (2025, August 7).

- COPPER CATALYSIS IN ORGANIC REACTIONS. (n.d.). Government General Degree College, Kalna I.

- Ullmann condens

- Fiasella, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5484.

- An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. (2025, August 6).

- Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. (n.d.). Scientia Iranica.

- Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine | Request PDF. (2025, August 9).

- Ullmann Reaction Questions. (2011, July 10). Sciencemadness Discussion Board.

- Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. (n.d.).

- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.).

- Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (n.d.). MDPI.

- Mishra, V. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15.

- Synthesis of Copper Nanoparticles Stabilized with Organic Ligands and Their Antimicrobial Properties. (2021, August 25). MDPI.

- (PDF)

- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023, June 7).

- Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021, January 15). Royal Society of Chemistry.

- Method for recycling palladium from organic waste liquid. (n.d.).

- Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (n.d.).

- Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). Royal Society of Chemistry.

- Copper catalysis in organic synthesis. (2015, November 19).

- From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. (n.d.).

- Copper-catalyzed N-arylation of amines with aryliodonium ylides in w

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.).

- Method for recovering palladium from waste palladium-carbon catalyst and incinerator system. (n.d.).

- Synthesis of substituted N-heterocycles by N-aryl

Sources

- 1. engineering.purdue.edu [engineering.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ggdck.ac.in [ggdck.ac.in]

- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. ehs.uci.edu [ehs.uci.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. researchgate.net [researchgate.net]

- 16. CN102560140A - Method for recycling palladium from organic waste liquid - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

Technical Guide: Boc-Protection and Deprotection of 4-(4-Piperazin-1-ylphenyl)morpholine

Abstract & Strategic Analysis

This technical guide details the protocol for the chemoselective tert-butoxycarbonyl (Boc) protection of the distal secondary amine in 4-(4-Piperazin-1-ylphenyl)morpholine, followed by its controlled deprotection.

Target Molecule: this compound CAS Registry Number: 83783-69-1 (Precursor: 1-(4-Morpholinophenyl)piperazine)

Chemical Logic and Selectivity

The substrate contains three nitrogen atoms with distinct electronic environments:

-

Morpholine Nitrogen (N4'): A tertiary aliphatic amine involved in the morpholine ring. It is sterically hindered and electronically deactivated by the attached phenyl ring (aniline-like character).

-

Proximal Piperazine Nitrogen (N1): A tertiary aniline-like nitrogen attached directly to the phenyl ring. Its lone pair is delocalized into the aromatic system, rendering it non-nucleophilic towards Boc anhydride (

). -

Distal Piperazine Nitrogen (N4): A secondary aliphatic amine. It retains high nucleophilicity (

) and is the sole site of reaction under standard conditions.

Key Advantage: The significant difference in nucleophilicity between the distal secondary amine and the two proximal aniline-like nitrogens allows for high-yielding chemoselective protection without the need for transient blocking groups.

Protocol A: Boc-Protection[1][2]

Materials & Reagents

| Reagent | Equiv.[1] | Role |

| 1-(4-Morpholinophenyl)piperazine | 1.0 | Substrate |

| Di-tert-butyl dicarbonate ( | 1.1 - 1.2 | Protecting Group Source |

| Triethylamine (TEA) | 1.5 - 2.0 | Base (Proton Scavenger) |

| Dichloromethane (DCM) | Solvent | Reaction Medium (0.1 M - 0.2 M) |

| DMAP (Optional) | 0.05 | Catalyst (only if reaction is sluggish) |

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Morpholinophenyl)piperazine (1.0 eq) in anhydrous DCM (10 mL per gram of substrate).

-

Base Addition: Add Triethylamine (1.5 eq) to the solution.

-

Note: If the starting material is a hydrochloride salt, increase TEA to 2.5 eq to ensure the free base is generated.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This controls the exotherm and enhances selectivity, although the risk of side reactions is low.

-

Boc Addition: Dissolve

(1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 10–15 minutes. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) . Stir for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (typically 5% MeOH in DCM) or LC-MS. The product will be less polar than the starting material.

-

-

Workup:

-

Dilute the reaction mixture with additional DCM.

-

Wash sequentially with Water (2x), Saturated

(1x), and Brine (1x). -

Critical Step: Avoid acidic washes (e.g., 1M HCl) at this stage, as the morpholine/aniline nitrogens can protonate, extracting the product into the aqueous layer.

-

-

Drying & Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO2, Hexanes/Ethyl Acetate gradient).

Workflow Diagram

Caption: Workflow for the chemoselective Boc-protection of the distal piperazine nitrogen.

Protocol B: Boc-Deprotection

Deprotection can be performed to yield either the Free Base or a Salt (HCl/TFA) . The salt form is recommended for long-term storage due to the oxidation sensitivity of the electron-rich phenylenediamine core.

Method 1: Acidic Cleavage (HCl/Dioxane) - Recommended for Storage

Produces the hydrochloride salt.

-

Dissolution: Dissolve the N-Boc intermediate (1.0 eq) in DCM or 1,4-Dioxane (5 mL/g).

-

Acidolysis: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0 °C or RT.

-

Reaction: Stir at room temperature for 1–3 hours .

-

Observation: A white to off-white precipitate (the HCl salt) usually forms.

-

-

Isolation:

-

Dilute with Diethyl Ether (

) to maximize precipitation. -

Filter the solid under nitrogen/argon.

-

Wash the filter cake with

and dry under vacuum.

-

Method 2: Acidic Cleavage (TFA/DCM) - Recommended for Immediate Use

Produces the trifluoroacetate salt, which can be free-based.

-

Dissolution: Dissolve the N-Boc intermediate in DCM (5 mL/g).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) (20–50% v/v final concentration).

-

Scavengers: Usually not required unless the molecule contains highly sensitive alkyl groups (e.g., tert-butyl ethers), but triisopropylsilane (TIPS) can be added (2.5%) if oxidation is observed.

-

-

Reaction: Stir at room temperature for 1–2 hours . Monitor by LC-MS (disappearance of +100 mass or Boc peak).

-

Workup (Free Base):

-

Concentrate the mixture to remove excess TFA and DCM.

-

Redissolve the residue in DCM.

-

Wash carefully with Saturated

or 1M NaOH until the aqueous pH is >10. -

Dry organic layer (

) and concentrate.[2]

-

Reaction Mechanism & Pathway

Caption: Mechanistic pathway for acid-mediated Boc deprotection.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Solution |

| Incomplete Reaction (Protection) | Steric bulk or wet solvent | Ensure DCM is anhydrous. Add 5 mol% DMAP as a nucleophilic catalyst. |

| Product Coloration (Brown/Black) | Oxidation of the phenylenediamine core | Perform reactions under |

| Solubility Issues (Deprotection) | Salt formation causing precipitation | If the salt gums up, add a small amount of Methanol (MeOH) to solubilize, then precipitate with Ether. |

| Low Yield (Workup) | Product loss to aqueous layer | The deprotected amine is somewhat polar. When free-basing, salt the aqueous layer with NaCl and perform multiple extractions with DCM/Isopropanol (3:1). |

Safety & Handling

-

Oxidation Sensitivity: The N-phenyl-morpholine/piperazine scaffold is electron-rich. While stable in solid form, solutions can oxidize (darken) upon prolonged air exposure.

-

Reagent Hazards: TFA is corrosive and volatile; handle in a fume hood.

is flammable and generates

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17750356, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from

-

Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Protection and Deprotection Protocols. Retrieved from

-

University of Regina. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from

Sources

Application Notes and Protocols for the Reductive Amination of Piperazines

Abstract

The piperazine moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including the ability of its two nitrogen atoms to serve as hydrogen bond acceptors and modulate aqueous solubility, make it a valuable component in drug design.[1] Functionalization of the piperazine nitrogens, particularly through N-alkylation, is a critical strategy for tuning the pharmacological and pharmacokinetic profiles of drug candidates.[2][3] Reductive amination stands out as one of the most robust and versatile methods for achieving this transformation, offering a controlled and efficient route to secondary and tertiary amines while avoiding the over-alkylation issues common with direct alkylation methods.[4][5] This guide provides an in-depth exploration of reductive amination protocols tailored for the functionalization of the piperazine nitrogen, intended for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Piperazine Functionalization

The piperazine ring is a cornerstone in the development of therapeutics targeting a wide array of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] The ability to precisely modify the substituents on one or both of the piperazine nitrogens allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. Reductive amination provides a powerful tool for this purpose, enabling the introduction of diverse alkyl and aryl groups.[2][3]

This two-step, often one-pot, process involves the initial reaction of a piperazine nitrogen with an aldehyde or a ketone to form an iminium ion intermediate.[2][6] This intermediate is then reduced by a selective hydride agent to yield the N-functionalized piperazine.[2][6] The elegance of this method lies in its efficiency and high functional group tolerance.[7][8]

The Mechanism of Reductive Amination with a Secondary Amine

The reductive amination of a secondary amine like piperazine with a carbonyl compound proceeds through the formation of an iminium ion, which is subsequently reduced.

Step 1: Iminium Ion Formation The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent elimination of a water molecule to form a resonance-stabilized iminium ion. This step is often catalyzed by mild acid.[2][4]

Step 2: Reduction of the Iminium Ion A hydride-based reducing agent then attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final tertiary amine product.[2][4] A key requirement is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[5][7]

Figure 1: General mechanism of reductive amination with a secondary amine.

Key Reagents and Protocols

The success of a reductive amination reaction hinges on the appropriate choice of reducing agent, solvent, and reaction conditions. Several protocols have been developed, each with its own advantages and substrate scope.

Protocol 1: Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Workhorse Reagent

Sodium triacetoxyborohydride (STAB) is arguably the most widely used and versatile reducing agent for reductive amination.[8][9] Its popularity stems from its mild nature, excellent chemoselectivity for iminium ions over aldehydes and ketones, and its effectiveness under slightly acidic conditions which favor iminium ion formation.[4][8] The steric and electron-withdrawing effects of the acetoxy groups attenuate the reactivity of the borohydride, preventing the reduction of the starting carbonyl.[8]

Advantages:

-

High selectivity, minimizing reduction of the starting carbonyl.[7][8]

-

Can be used in a one-pot procedure.[8]

-

Generally provides higher yields and fewer byproducts compared to other methods.[7]

Considerations:

-

Water-sensitive; reactions are typically run under anhydrous conditions.[9]

-

Commonly used in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[7][9]

Experimental Protocol (General):

-

To a stirred solution of mono-N-Boc-piperazine (1.0 equiv.) and the desired aldehyde or ketone (1.1-1.2 equiv.) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional, particularly for ketones).[7][10]

-

Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.[2]

-

Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.[2]

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[10]

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) - The Classic Choice

Sodium cyanoborohydride was one of the first widely adopted selective reducing agents for this transformation.[5] It is particularly effective at a pH range of 6-8, where the more basic iminium ion is protonated and reduced faster than the carbonyl compound.[7]

Advantages:

-

Stable in aqueous and alcoholic solvents like methanol, which can aid in imine formation.[7][9]

-

Effective for a broad range of substrates.

Considerations:

-

Highly toxic due to the potential release of hydrogen cyanide gas upon acidification. Extreme caution and a well-ventilated fume hood are mandatory.[11]

-

Waste disposal requires special procedures.

Experimental Protocol (General):

-

Dissolve the piperazine derivative (1.0 equiv.) and the carbonyl compound (1.1 equiv.) in methanol.

-

Adjust the pH of the solution to 6-7 using glacial acetic acid.

-

Add sodium cyanoborohydride (1.2 equiv.) to the solution.

-

Stir the reaction at room temperature until completion as monitored by TLC or LC-MS.

-

Carefully quench the reaction by adjusting the pH to >8 with a basic aqueous solution.

-

Remove the methanol under reduced pressure and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to provide the crude product for further purification.

Protocol 3: Titanium(IV) Isopropoxide [Ti(O-i-Pr)₄] Mediated Reductive Amination

For less reactive ketones or amines, the addition of a Lewis acid such as titanium(IV) isopropoxide can significantly improve reaction efficiency.[9][12] Ti(O-i-Pr)₄ acts as both a Lewis acid to activate the carbonyl group and a dehydrating agent to drive the formation of the iminium ion.[13]

Advantages:

-

Enhances reactivity for sterically hindered or electronically deactivated substrates.[9]

-

Can be used with milder reducing agents like sodium borohydride (NaBH₄), as the imine formation is driven to completion before the addition of the reductant.[13]

Considerations:

-

Requires strictly anhydrous conditions as Ti(O-i-Pr)₄ readily hydrolyzes.

-

The workup can be more complex due to the formation of titanium dioxide byproducts.

Experimental Protocol (General):

-

To a solution of the piperazine derivative (1.0 equiv.) and the ketone (1.0 equiv.) in anhydrous ethanol, add titanium(IV) isopropoxide (2.0 equiv.).[14]

-

Stir the mixture at room temperature for 8-10 hours under an inert atmosphere (e.g., argon or nitrogen).[14]

-

Add sodium borohydride (1.5 equiv.) and continue to stir for an additional 7-8 hours.[14]

-

Quench the reaction by pouring it into an aqueous ammonia solution.[14]

-

Filter the resulting inorganic precipitate and wash thoroughly with an organic solvent like DCM.

-

Perform a standard aqueous workup and extraction to isolate the product.

Comparative Overview of Reducing Agents

| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF[7][9] | Mild, highly selective, high yielding, broad functional group tolerance.[7][8] | Moisture sensitive, requires anhydrous conditions.[9] |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol[9] | Water-tolerant, effective in protic solvents.[9] | Highly toxic, requires careful pH control and handling.[11] |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol[9] | Inexpensive, readily available. | Can reduce aldehydes and ketones, typically added after imine formation is complete.[5][9] |

| Titanium(IV) Isopropoxide / NaBH₄ | Ethanol, THF[13][14] | Excellent for less reactive substrates, drives imine formation.[9][13] | Strict anhydrous conditions required, complex workup.[13] |

Experimental Workflow and Purification

A successful reductive amination requires careful planning and execution, from reaction setup to product purification.

Figure 2: A typical experimental workflow for reductive amination.

Purification Considerations: Purification of the resulting N-functionalized piperazine is crucial to remove unreacted starting materials, the spent reducing agent, and any side products.

-

Extraction: A standard aqueous workup is typically sufficient to remove the boron or titanium salts. The basic nature of the product often requires extraction from a basified aqueous layer.

-

Chromatography: Silica gel column chromatography is the most common method for purifying the final product. The choice of eluent system (e.g., Hexane/Ethyl Acetate, DCM/Methanol) should be optimized using Thin Layer Chromatography (TLC).[15]

-

Crystallization/Salt Formation: For crystalline solids, recrystallization can be an effective purification technique. Alternatively, forming a salt (e.g., hydrochloride or diacetate) can facilitate purification through precipitation.[15][16]

Conclusion

Reductive amination is an indispensable method for the functionalization of the piperazine scaffold in drug discovery and development. By understanding the underlying mechanism and the nuances of different protocols, researchers can effectively synthesize libraries of N-substituted piperazines for biological evaluation. The choice between reagents like the mild and selective sodium triacetoxyborohydride, the classic sodium cyanoborohydride, or Lewis acid-promoted systems depends on the specific substrates and the desired reaction scale. With careful execution and purification, these protocols provide reliable and efficient access to a vast chemical space of novel piperazine derivatives.

References

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis. Retrieved from [Link]

- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

-

ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Piperazine.... Retrieved from [Link]

-

ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

-

Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

-